PTH-(S-phenylthiocarbamyl)cysteine
Overview
Description
PTH-(S-phenylthiocarbamyl)cysteine is a synthetic amino acid derivative that has garnered significant attention in various fields of research and industry. It is a modified version of the natural amino acid cysteine, which possesses a thiol group (-SH) in its side chain. This compound is primarily used in peptide synthesis as an N-terminal protecting group, as a chiral auxiliary for asymmetric synthesis, and as a building block for designing bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PTH-(S-phenylthiocarbamyl)cysteine typically involves the reaction of cysteine with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then extracted with an organic solvent like ethyl acetate. The product is purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These synthesizers can handle multiple steps of the synthesis process, including coupling, deprotection, and purification, to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: PTH-(S-phenylthiocarbamyl)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The phenylthiocarbamyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed:
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of the free thiol group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PTH-(S-phenylthiocarbamyl)cysteine has a wide range of applications in scientific research:
Chemistry: Used as an N-terminal protecting group in peptide synthesis, facilitating the selective modification of peptides.
Biology: Serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Utilized in the design of bioactive molecules with potential therapeutic applications.
Industry: Employed in the synthesis of complex organic molecules and as a building block for various chemical processes
Mechanism of Action
The mechanism of action of PTH-(S-phenylthiocarbamyl)cysteine involves its role as a protecting group in peptide synthesis. By attaching to the N-terminal of amino acids, it prevents unwanted side reactions during peptide bond formation. The phenylthiocarbamyl group can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence .
Comparison with Similar Compounds
- N-phenylthiocarbamylglycine
- N-phenylthiocarbamylalanine
- N-phenylthiocarbamylserine
Comparison: PTH-(S-phenylthiocarbamyl)cysteine is unique due to the presence of the thiol group in the cysteine moiety, which allows for the formation of disulfide bonds. This property is not present in similar compounds like N-phenylthiocarbamylglycine or N-phenylthiocarbamylalanine, making this compound particularly valuable in applications requiring thiol-disulfide chemistry .
Properties
IUPAC Name |
(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methyl N-phenylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS3/c21-15-14(11-24-17(23)18-12-7-3-1-4-8-12)19-16(22)20(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,23)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFOAIHDKYNTOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)SCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393164 | |
Record name | PTH-(S-phenylthiocarbamyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4094-50-2 | |
Record name | PTH-(S-phenylthiocarbamyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.